molecular formula C8H3Cl2F3O B14760878 1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone

1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone

Katalognummer: B14760878
Molekulargewicht: 243.01 g/mol
InChI-Schlüssel: AIMSPEBRUAWOLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl ring substituted with chlorine and fluorine atoms, making it an interesting subject for research in organic chemistry and related disciplines.

Vorbereitungsmethoden

The synthesis of 1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3,6-dichloro-2-fluorobenzene with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The presence of chlorine and fluorine atoms on the phenyl ring makes it susceptible to nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound .

Vergleich Mit ähnlichen Verbindungen

1-(3,6-Dichloro-2-fluorophenyl)-2,2-difluoroethanone can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substituents and their effects on its chemical and biological properties.

Eigenschaften

Molekularformel

C8H3Cl2F3O

Molekulargewicht

243.01 g/mol

IUPAC-Name

1-(3,6-dichloro-2-fluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H3Cl2F3O/c9-3-1-2-4(10)6(11)5(3)7(14)8(12)13/h1-2,8H

InChI-Schlüssel

AIMSPEBRUAWOLR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1Cl)C(=O)C(F)F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.